Welcome to the BenchChem Online Store!
molecular formula C13H16O5 B8531117 Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobutanoate

Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No. B8531117
M. Wt: 252.26 g/mol
InChI Key: HXNLAWQCNKRHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645756B2

Procedure details

15.02 g (0.10 mol) of 4′-methoxyacetophenone and a 45% toluene solution (25 ml) of ethyl glyoxalate were stirred overnight at 100° C. The reaction liquid was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/1) to obtain 20.62 g (yield: 82%) of ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-butyrate as a yellow oily substance.
Quantity
15.02 g
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[O:14]>C1(C)C=CC=CC=1>[OH:14][CH:13]([CH2:10][C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:11])[C:12]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
15.02 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C)=O
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/1)

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCC)CC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.62 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.